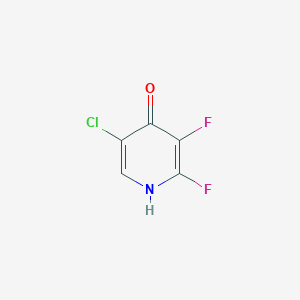

5-Chloro-2,3-difluoro-4-pyridinol

Description

Significance of Pyridinol Scaffolds in Advanced Chemical Research

Pyridinol scaffolds, which are pyridine (B92270) rings bearing a hydroxyl group, and their tautomeric forms, pyridones, are privileged structures in medicinal chemistry and other areas of advanced chemical research. Their prevalence stems from their ability to act as hydrogen bond donors and acceptors, as well as their capacity to coordinate with metal ions. This versatility allows them to interact with a wide array of biological targets, making them a common feature in many approved drugs. The pyridine nitrogen itself can be a key interaction point, influencing the compound's solubility and metabolic stability.

Role of Halogenation in Modulating Pyridine Reactivity and Properties

The introduction of halogen atoms onto a pyridine ring profoundly alters its electronic properties and reactivity. Halogens, being highly electronegative, withdraw electron density from the ring, which can significantly impact the pKa of the pyridine nitrogen and the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. For instance, halogenation can make the pyridine ring more susceptible to nucleophilic attack, a property that is often exploited in the synthesis of complex molecules. Furthermore, the presence of halogens can enhance a molecule's binding affinity to biological targets through halogen bonding and can improve its pharmacokinetic profile by increasing lipophilicity.

Overview of 5-Chloro-2,3-difluoro-4-pyridinol as a Contemporary Research Target

While direct research on this compound is not extensively documented in publicly available literature, its structure suggests it is a compound of significant interest for contemporary research. The combination of a chloro and two fluoro substituents on the pyridine ring, along with a hydroxyl group, creates a unique electronic and steric environment. This high degree of functionalization offers multiple points for further chemical modification, making it a potentially valuable building block for the synthesis of novel agrochemicals and pharmaceuticals. The specific arrangement of the halogens and the hydroxyl group is expected to impart distinct reactivity and biological activity profiles compared to less substituted pyridinols.

Structure

3D Structure

Properties

CAS No. |

54929-36-1 |

|---|---|

Molecular Formula |

C5H2ClF2NO |

Molecular Weight |

165.52 g/mol |

IUPAC Name |

5-chloro-2,3-difluoro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H2ClF2NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) |

InChI Key |

BCLKGGVDRBOMQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)F)F)Cl |

Origin of Product |

United States |

Synthesis and Chemical Properties

Proposed Synthetic Pathways

A likely precursor for the synthesis of this compound is 5-Chloro-2,3-difluoropyridine (B143520). The synthesis of this precursor has been described in several patents. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a Sandmeyer reaction, followed by further chlorination and subsequent fluorination using reagents like cesium fluoride (B91410) and potassium fluoride to yield 5-Chloro-2,3-difluoropyridine. google.com Another approach utilizes 2,3,5-trichloropyridine (B95902) as the starting material, which is then fluorinated. google.com

Once 5-Chloro-2,3-difluoropyridine is obtained, the introduction of the hydroxyl group at the 4-position could potentially be achieved through a few different routes. One possibility is the nitration of the precursor at the 4-position, followed by reduction of the nitro group to an amino group, and finally, conversion of the amino group to a hydroxyl group via a diazotization reaction. Another potential method involves the direct oxidation of a 4-lithiated intermediate generated from 5-Chloro-2,3-difluoropyridine. A more direct approach, if a suitable precursor like 5-Chloro-2,3,4-trifluoropyridine could be synthesized, would be the nucleophilic substitution of the fluorine atom at the 4-position with a hydroxide (B78521) ion.

Physicochemical Properties

The exact physicochemical properties of this compound have not been reported. However, based on its structure and the properties of similar compounds, we can infer some of its characteristics. The presence of the hydroxyl group would likely increase its melting point and water solubility compared to its precursor, 5-Chloro-2,3-difluoropyridine. The multiple halogen substituents would contribute to a relatively high molecular weight and density.

Table 1: Predicted Physicochemical Properties of this compound and its Precursor

| Property | 5-Chloro-2,3-difluoropyridine (Precursor) | This compound (Predicted) |

| Molecular Formula | C₅H₂ClF₂N | C₅H₂ClF₂NO |

| Molecular Weight | 149.53 g/mol chemicalbook.com | 165.53 g/mol |

| Appearance | White to off-white crystalline powder or liquid nbinno.comlabproinc.com | Likely a solid at room temperature |

| Boiling Point | 180-182 °C at 760 mmHg nbinno.com | Expected to be higher than the precursor |

| Melting Point | 45-48 °C nbinno.com | Expected to be significantly higher than the precursor |

| Solubility | Soluble in DMSO, ethanol, and chlorinated solvents nbinno.com | Likely soluble in polar organic solvents and potentially slightly soluble in water |

Spectroscopic Data

No specific spectroscopic data for this compound is available. However, one would expect the following characteristic signals:

¹H NMR: A singlet or a doublet for the proton at the 6-position of the pyridine ring. The chemical shift would be influenced by the adjacent chloro and nitrogen atoms. A broad singlet for the hydroxyl proton would also be expected, the position of which would be dependent on the solvent and concentration.

¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be significantly affected by the attached halogens and the hydroxyl group.

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms at the 2 and 3-positions.

IR Spectroscopy: Characteristic absorption bands for the O-H stretching of the hydroxyl group, C-F stretching, C-Cl stretching, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2,3 Difluoro 4 Pyridinol

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Pyridine (B92270) Core

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing halogen atoms.

Displacement of Halogen Substituents

Halogenated pyridines are prime candidates for nucleophilic aromatic substitution (SNAr) reactions. youtube.com In the context of 5-Chloro-2,3-difluoro-4-pyridinol, the chlorine and fluorine atoms are potential leaving groups that can be displaced by a variety of nucleophiles. Generally, in SNAr reactions of polyhalogenated pyridines, the order of reactivity for halogens as leaving groups is F >> Cl > Br > I. iust.ac.ir This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.govacs.org Consequently, in reactions involving this compound, the fluorine atoms at the 2- and 3-positions are expected to be more readily displaced than the chlorine atom at the 5-position.

The position of the halogen on the pyridine ring also significantly influences its reactivity in SNAr reactions. Halogens at the 2- and 4-positions (α and γ to the nitrogen) are generally more reactive towards nucleophilic displacement than those at the 3-position (β to the nitrogen). iust.ac.iruoanbar.edu.iq This is due to the ability of the nitrogen atom to stabilize the negatively charged intermediate formed during the reaction.

Mechanistic Pathways of SNAr Reactions (e.g., Meisenheimer Complexes)

The mechanism of nucleophilic aromatic substitution on the pyridine ring typically proceeds through a two-step addition-elimination pathway. pearson.com The first step involves the attack of a nucleophile on the electron-deficient carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pearson.comresearchgate.net This intermediate is a resonance-stabilized species where the negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom. iust.ac.ir

Influence of Fluoro and Chloro Substituents on Reactivity

The fluoro and chloro substituents on the pyridine ring of this compound have a profound impact on its reactivity. Both halogens are electron-withdrawing through the inductive effect, which decreases the electron density of the pyridine ring and makes it more susceptible to nucleophilic attack. uoanbar.edu.iq However, they also exhibit a resonance effect, where their lone pairs of electrons can be donated to the ring. nih.gov

The relative positions of the fluoro and chloro substituents also play a role. In this compound, the fluorine atoms are at the 2- and 3-positions, while the chlorine is at the 5-position. The fluorine at the 2-position is particularly activated towards SNAr due to its proximity to the ring nitrogen.

Electrophilic Reactivity of the Pyridine Ring

The electrophilic reactivity of the pyridine ring in this compound is significantly diminished compared to non-halogenated pyridines.

Comparison with Non-Halogenated Pyridines

Pyridine itself is already less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq The nitrogen atom can also be protonated in acidic conditions, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

The introduction of multiple halogen atoms, as in this compound, drastically reduces the electron density of the ring, making it highly deactivated towards electrophiles. nih.gov Electrophilic substitution reactions on such highly halogenated pyridines, if they occur at all, require harsh reaction conditions. nih.gov In contrast, non-halogenated pyridines can undergo electrophilic substitution, albeit under more forcing conditions than benzene.

Role of Ring Nitrogen and Halogens in Electron Density Distribution

The distribution of electron density in the pyridine ring of this compound is a complex interplay of the inductive and resonance effects of the nitrogen atom and the halogen substituents. The nitrogen atom acts as an electron sink, withdrawing electron density from the ring carbons, particularly from the α (2,6) and γ (4) positions. uoanbar.edu.iq

The fluorine and chlorine atoms further deplete the ring's electron density through their strong inductive effects. researchgate.net While they can donate electron density via resonance, this effect is less significant than their inductive withdrawal. nih.gov Computational studies on substituted pyridines have shown that electron-withdrawing substituents pull electron density away from the ring system. nih.gov The cumulative effect of the nitrogen atom and three halogen atoms in this compound results in a highly electron-poor aromatic system. This low electron density is the primary reason for its low reactivity towards electrophiles and its high reactivity towards nucleophiles.

Reactivity of the Hydroxyl Group (Pyridinol Tautomerism)

The reactivity of the hydroxyl group in this compound is intrinsically linked to the phenomenon of pyridinol-pyridone tautomerism. This equilibrium is fundamental to understanding the molecule's chemical behavior.

Tautomeric Equilibrium Between Pyridinol and Pyridone Forms

Like other hydroxypyridines, this compound exists in a tautomeric equilibrium with its corresponding pyridone form, 5-Chloro-2,3-difluoro-4(1H)-pyridone. The pyridinol form possesses an aromatic ring with a hydroxyl substituent, while the pyridone form has a ketone-like C=O group within a dihydropyridine (B1217469) ring structure.

The position of this equilibrium is heavily influenced by the electronic properties of the substituents on the pyridine ring. For the parent 4-hydroxypyridine (B47283), theoretical studies and gas-phase experiments indicate a preference for the pyridinol tautomer. stackexchange.comwayne.edu However, the presence of three electron-withdrawing halogen atoms (one chlorine and two fluorine) in this compound is expected to significantly impact the relative stabilities of the two forms. The stability of the pyridone form is often rationalized by the resonance structure that places a negative charge on the electronegative oxygen atom and a positive charge on the ring nitrogen. stackexchange.com

Interconversion Dynamics and Environmental Factors

The equilibrium between the pyridinol and pyridone tautomers is dynamic and highly sensitive to the surrounding environment. Key factors include the solvent, physical state, and intermolecular interactions like hydrogen bonding.

Solvent Polarity: The solvent plays a crucial role in determining which tautomer predominates. In nonpolar solvents, 4-hydroxypyridine exists with both tautomers in comparable amounts. stackexchange.com Conversely, polar solvents strongly shift the equilibrium toward the more polar, zwitterionic pyridone form. stackexchange.comresearchgate.net This is attributed to the favorable solvation of the charge-separated resonance contributor of the pyridone.

Physical State: In the gas phase, the 4-pyridinol form is generally more stable. stackexchange.comwayne.edu However, in the solid crystalline state, the pyridone form is typically favored due to strong intermolecular hydrogen bonding and dipole-dipole interactions. stackexchange.com

Hydrogen Bonding: The ability of the two tautomers to act as hydrogen bond donors and acceptors can lead to the formation of dimers or larger aggregates, which can stabilize one form over the other. wikipedia.org

| Factor | Influence on Equilibrium | Predominant Form | Reference |

|---|---|---|---|

| Gas Phase | Favors less polar form | Pyridinol | stackexchange.comwayne.edu |

| Nonpolar Solvents (e.g., Cyclohexane) | Comparable stability of both forms | Mixture of Pyridinol and Pyridone | stackexchange.com |

| Polar Solvents (e.g., Water) | Stabilizes the more polar, zwitterionic form | Pyridone | stackexchange.comresearchgate.net |

| Crystalline State | Maximizes intermolecular forces (H-bonding, dipole interactions) | Pyridone | stackexchange.com |

Reactions Involving the Hydroxyl Moiety

The hydroxyl group of the pyridinol tautomer and the N-H group of the pyridone tautomer allow for a range of reactions. The molecule can act as an ambident nucleophile, with reactions occurring at either the oxygen or the nitrogen atom. Studies on similar pyridinols show that 4-pyridinols tend to react at the nitrogen atom, while 3-pyridinols react at the oxygen. researchgate.net

The hydroxyl group can be activated for nucleophilic substitution. This can occur through proton abstraction by a base like pyridine to form a more reactive alkoxide ion, or by protonation to form a pyridinium ion, which is a better leaving group. echemi.com Common reactions include:

O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl halides under basic conditions.

Conversion to a Triflone: The hydroxyl group can be converted to a triflate (-OTf) group. This triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds at the C4 position. nih.gov

C-F and C-Cl Bond Activation Studies

The presence of both C-F and C-Cl bonds on the pyridine ring of this compound opens up avenues for selective functionalization through halogen bond activation. Generally, C-Cl bonds are more readily cleaved than the significantly stronger C-F bonds.

Transition Metal-Mediated C-Halogen Bond Cleavage

Transition metal complexes are widely used to activate and functionalize carbon-halogen bonds. researchmap.jprsc.org The primary mechanism for the activation of C-Cl and C-F bonds in aryl halides is oxidative addition to a low-valent metal center (e.g., Pd(0), Ni(0)). researchgate.netnih.gov

For this compound, a transition metal could selectively insert into the weaker C-Cl bond over the C-F bonds under carefully controlled conditions. Nickel and cobalt complexes have proven effective in activating C-Cl bonds in ortho-chlorinated benzamides. nih.gov Similarly, palladium catalysts are standard for cross-coupling reactions involving aryl chlorides.

Activation of the C-F bond is more challenging but can be achieved, often requiring more reactive metal systems or harsher conditions. researchgate.netrsc.org Research in this area has identified several fundamental processes for C-F activation, including oxidative addition, hydrodefluorination, and M-C bond formation with the elimination of a fluorosilane. researchgate.net

| Bond | Relative Bond Strength | Common Metals | Primary Mechanism | Reference |

|---|---|---|---|---|

| C-Cl | Weaker | Pd, Ni, Co, Cu | Oxidative Addition | nih.gov |

| C-F | Stronger | Ni, Rh, Zr, Ti | Oxidative Addition, Hydrodefluorination | researchmap.jpresearchgate.net |

Photochemical C-F and C-Cl Activation Processes

Photochemical methods offer alternative, often milder, conditions for activating carbon-halogen bonds.

Photochemical C-F Activation: Recent advances have demonstrated that C-F bonds can be activated using photoredox catalysis. nih.govdigitellinc.com These systems typically use an organic photosensitizer that, upon irradiation with visible light, can reduce the C-F bond to generate a carbon-centered radical. eurekalert.orgosaka-u.ac.jp This radical can then be trapped for subsequent reactions like hydrodefluorination or cross-coupling. nih.gov This approach has been applied to the defluorination of various organofluorine compounds, including challenging polyfluoroalkyl substances (PFAS). nih.govnih.gov

Photochemical C-Cl Activation: The C-Cl bond can also be cleaved photochemically. Irradiation can induce homolytic cleavage to form a chlorine radical and an aryl radical. chemrxiv.org More sophisticated methods involve visible-light-induced C-Cl bond activation through processes like a free-carbene insertion or by taking advantage of orbital mixing between the chromophore and the C-Cl σ* antibonding orbital to facilitate cleavage upon photoexcitation. nih.govpurdue.edu

For this compound, selective photochemical activation could potentially be tuned by the choice of wavelength and photosensitizer, offering a pathway for controlled, stepwise functionalization of the C-Cl and C-F bonds.

Coordination Chemistry and Catalytic Applications of Pyridinol Ligands

The pyridinol framework, particularly in its deprotonated pyridinolate form, serves as a versatile and dynamic ligand in coordination chemistry and catalysis. The presence of both a nitrogen atom within the aromatic ring and an oxygen atom at the 4-position allows for various coordination modes and the potential for the ligand to actively participate in chemical transformations. The electronic properties of the pyridinol ring can be finely tuned by the introduction of substituents, such as the chloro and difluoro groups in this compound, which in turn influences the reactivity of the resulting metal complexes.

Metal-Ligand Cooperativity in Pyridinol Complexes

Metal-ligand cooperativity (MLC) describes a synergistic interaction where both the metal center and the ligand are actively involved in the breaking or forming of chemical bonds during a catalytic cycle. wikipedia.org This is distinct from the ligand acting as a passive "spectator" that simply occupies coordination sites. wikipedia.org Pyridinol and its deprotonated form, pyridinolate, are classic examples of ligands capable of MLC, often through proton-responsive behavior or by acting as a redox-active scaffold. wikipedia.orgrsc.org

The cooperative action in pyridinol-metal complexes frequently involves the hydroxyl/oxo group. rsc.org For instance, in hydrogenation and transfer hydrogenation reactions, the pyridinol ligand can act as a proton shuttle. rsc.org The reaction of a metal-pyridinol complex with a hydrogen source like H₂ or an alcohol can lead to the heterolytic cleavage of an E-H bond (where E is H, B, Si, etc.). rsc.org In this process, the metal center binds the hydride (H⁻), while the pyridinolate oxygen accepts the proton (H⁺), forming a metal-hydride species and a coordinated pyridinol ligand. rsc.org This bifunctional activation is a key step in many catalytic cycles, enabling the subsequent reduction of unsaturated substrates. rsc.org

The nature of the substituents on the pyridine ring significantly impacts the effectiveness of this cooperative catalysis. Electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, are expected to increase the acidity of the 4-hydroxyl group. This would facilitate its deprotonation to the active pyridinolate form. Furthermore, these electronegative groups would influence the electron density at the metal center, potentially enhancing its reactivity and catalytic turnover.

A generalized scheme for metal-ligand cooperativity in a pyridinol complex during hydrogenation is depicted below:

| Step | Description | Intermediate Structure |

| 1 | Pre-catalyst activation | Metal complex with pyridinol ligand |

| 2 | Deprotonation of pyridinol | Formation of the active metal-pyridinolate complex |

| 3 | Heterolytic cleavage of H₂ | Metal-hydride formation with protonation of the pyridinolate oxygen |

| 4 | Substrate coordination and reduction | Transfer of hydride and proton to the substrate |

| 5 | Product release and catalyst regeneration | Catalyst returns to its active state |

Research on various transition metal complexes with pyridonate ligands has demonstrated the importance of MLC in a range of hydrofunctionalization reactions. rsc.org For example, manganese complexes bearing hydroxypyridine ligands have been shown to be active in the hydrogenation of carbon dioxide and the transfer hydrogenation of carbonyls, with the mechanism explicitly involving MLC. rsc.org Similarly, nickel pyridonate complexes have been utilized in acceptorless alcohol dehydrogenation, where the 2-OH group was proven to be crucial for the catalytic activity through a cooperative mechanism. rsc.org While direct catalytic studies on this compound are not extensively documented, the established principles of MLC in analogous pyridinol systems strongly suggest its potential as a highly effective ligand for cooperative catalysis.

Biomimetic Models Inspired by Pyridinol Motifs

The structural and functional motifs found in the active sites of metalloenzymes often serve as inspiration for the design of synthetic catalysts. The pyridinol unit, due to its ability to support metal centers and facilitate proton and electron transfer, is a valuable component in the construction of biomimetic models. rsc.org A prominent example is the modeling of [Fe]-hydrogenase, an enzyme that catalyzes the reversible oxidation of H₂. rsc.orgrsc.org The active site of this enzyme features an iron center coordinated by, among other ligands, a pyridinol-like moiety. rsc.org

Synthetic models aim to replicate key features of the enzyme's active site to understand its mechanism and develop new catalysts for H₂ activation and production. rsc.org Researchers have synthesized iron complexes with pyridonate-based ligands that mimic the coordination environment of the [Fe]-hydrogenase active site. rsc.org These models often incorporate other functionalities, such as thioether or acyl groups, to better replicate the native enzyme's structure. rsc.org

The role of the pyridinol/pyridinolate in these biomimetic systems is multifaceted. It provides a key N,O-coordination to the metal center and its proton-responsive nature is thought to be critical for the heterolytic cleavage of H₂, mirroring the proposed biological mechanism. rsc.org The electronic properties of the pyridinol ligand can be tuned to modulate the redox potential of the metal center, a crucial aspect for catalytic activity. The electron-withdrawing chloro and difluoro substituents on this compound would significantly alter the electronic landscape of a biomimetic complex compared to a simple pyridinol ligand. This could potentially lead to model complexes with unique reactivity profiles, offering insights into the electronic tuning of the [Fe]-hydrogenase active site.

The development of such biomimetic models is an active area of research, with the goal of creating efficient and robust catalysts for a hydrogen-based economy. The use of electronically modified pyridinol ligands, such as this compound, represents a promising strategy for advancing the design of functional enzyme mimics.

| Enzyme/Model System | Metal Center | Key Ligand Feature | Relevance of Pyridinol Motif |

| [Fe]-Hydrogenase (native) | Iron | Pyridinol-like cofactor | Proton shuttle and electronic tuning |

| Synthetic [Fe]-H₂ase Model rsc.org | Iron | Acylphenylthiomethyl-pyridine rsc.org | Mimics N,S,C coordination and facilitates H₂/D₂ activation rsc.org |

| General Pyridonate-based Models rsc.org | Various (e.g., Mn, Ni) | Hydroxypyridine/Pyridinolate | Metal-ligand cooperativity, proton responsivity rsc.org |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2,3 Difluoro 4 Pyridinol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for delineating the precise bonding framework of a molecule in solution. For 5-Chloro-2,3-difluoro-4-pyridinol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

The structure of this compound presents a unique set of expected NMR signals. The pyridinol tautomer is expected to be the predominant form in most common NMR solvents.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, showing two primary signals corresponding to the hydroxyl proton and the lone aromatic proton on the pyridine (B92270) ring.

-OH Proton: A broad singlet is expected for the hydroxyl proton, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

H-6 Proton: The proton at the C-6 position is expected to appear as a doublet of doublets, due to coupling with the two neighboring fluorine atoms at positions 2 and 3. Long-range coupling to fluorine is a well-documented phenomenon in fluorinated aromatic systems. researchgate.netnih.gov

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OH | Variable (e.g., 4.0-8.0) | Broad Singlet (br s) | N/A |

| H-6 | 7.5 - 8.5 nih.govpw.edu.pl | Doublet of Doublets (dd) | ³J(H,F) and ⁴J(H,F) |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts and multiplicities will be significantly influenced by the attached substituents (Cl, F, OH). The carbon atoms bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, which is typically large. acs.orglboro.ac.ukacdlabs.com Carbons at a two- or three-bond distance from a fluorine atom will exhibit smaller doublet or triplet splittings. acs.orglboro.ac.ukacdlabs.com

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted ¹³C-¹⁹F Coupling Constants (J, Hz) |

| C-2 | 145 - 155 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30 |

| C-3 | 135 - 145 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30 |

| C-4 | 150 - 160 | Triplet (t) | ²J(C,F) ≈ 20-30 |

| C-5 | 115 - 125 | Doublet (d) | ³J(C,F) ≈ 5-15 |

| C-6 | 140 - 150 | Doublet of Doublets (dd) | ³J(C,F) and ⁴J(C,F) |

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions C-2 and C-3. wikipedia.org These signals will likely appear as doublets due to coupling to each other (³J(F,F)). wikipedia.org Further splitting into a doublet of doublets may be observed for each signal due to long-range coupling with the H-6 proton. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment. wikipedia.org

Interactive Data Table: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -130 to -150 | Doublet of Doublets (dd) | ³J(F,F) and ³J(F,H) |

| F-3 | -140 to -160 | Doublet of Doublets (dd) | ³J(F,F) and ⁴J(F,H) |

While this compound is an achiral molecule with limited conformational flexibility in its aromatic ring, advanced 2D NMR techniques are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the presence of only one ring proton. However, in derivatives with more protons, it would be invaluable for establishing proton-proton coupling networks.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded (¹JCH). An HSQC or HMQC spectrum would definitively link the H-6 proton signal to the C-6 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could potentially show a through-space correlation between the hydroxyl proton and the fluorine atom at C-3, providing information about the preferred orientation of the hydroxyl group relative to the ring.

Vibrational Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the pyridinol is expected to appear in the 1200-1300 cm⁻¹ range.

C-F Stretching: Strong absorption bands characteristic of C-F stretching in aromatic compounds are expected in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: A moderate to strong absorption band for the C-Cl stretch is anticipated in the 700-850 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C, C=N stretch (ring) | 1400-1650 | Medium to Strong |

| C-O stretch | 1200-1300 | Strong |

| C-F stretch | 1100-1300 | Strong |

| C-Cl stretch | 700-850 | Medium to Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. kurouskilab.com While IR spectroscopy is more sensitive to polar functional groups, Raman is often better for characterizing the vibrations of the non-polar molecular backbone. kurouskilab.comlibretexts.org

For this compound, the Raman spectrum would be particularly useful for observing the symmetric stretching vibrations of the pyridine ring, which are often strong in Raman scattering. aps.org The C-Cl and C-F stretching vibrations would also be observable, and their positions can help to confirm the assignments from the IR spectrum. The complementarity of the two techniques provides a more complete vibrational profile of the molecule. kurouskilab.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce structural information from its fragmentation patterns. chemguide.co.ukwikipedia.org

For this compound (C₅H₂ClF₂NO), the high-resolution mass spectrum would provide the exact mass of the molecular ion. A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This would result in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. libretexts.org

Electron impact (EI) ionization would likely lead to fragmentation of the molecular ion. wikipedia.org Plausible fragmentation pathways would include the loss of small, stable molecules or radicals.

Predicted Fragmentation Pathways:

Loss of CO: A common fragmentation pathway for phenols and pyridinols is the loss of a neutral carbon monoxide molecule.

Loss of Cl radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical.

Loss of HF: Elimination of hydrogen fluoride (B91410) is a possible fragmentation pathway for fluorinated compounds.

Ring Cleavage: More energetic conditions can lead to the fragmentation of the pyridine ring itself.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

| [M]⁺ | 165/167 | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-CO]⁺ | 137/139 | Loss of neutral carbon monoxide. |

| [M-Cl]⁺ | 130 | Loss of a chlorine radical. |

| [M-HF]⁺ | 145/147 | Loss of hydrogen fluoride. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds like this compound. nih.govspringernature.com Unlike standard mass spectrometry, HRMS instruments, such as the Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This accuracy allows for the determination of a unique molecular formula.

For this compound (molecular formula: C₅H₃ClF₂NO), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). The resulting high-resolution mass value serves as a definitive fingerprint. When a sample is analyzed, the experimentally measured m/z value of the protonated molecule, [M+H]⁺, is compared against the theoretical value. A match within a narrow mass tolerance window (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula, effectively ruling out other potential formulas with the same nominal mass.

This technique is crucial in synthetic chemistry to verify that the target molecule has been successfully synthesized. The high resolving power also allows for the clear differentiation of the isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), further corroborating the compound's identity.

LC-MS for Reaction Mixture Analysis and Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used for the separation, detection, and identification of individual components within a complex mixture. researchgate.netnih.gov In the context of synthesizing this compound, LC-MS is vital for monitoring the progress of the chemical reaction. nih.gov

By taking small aliquots from the reaction vessel over time, chemists can use LC-MS to track the depletion of starting materials and the formation of the desired product. The liquid chromatography component separates the compounds in the mixture based on their physicochemical properties (e.g., polarity), and the mass spectrometer detects them as they elute from the column. nih.gov

The mass spectrometer provides the molecular weight of each separated component, allowing for the confident identification of reactants, intermediates, byproducts, and the final product. Techniques such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used to generate ions from the pyridine derivatives for MS analysis. nih.govnih.gov This real-time analysis enables the optimization of reaction conditions—such as temperature, pressure, and reaction time—to maximize the yield and purity of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.orglibretexts.org This technique provides an atomic-level picture of the molecule, revealing the spatial coordinates of each atom. wikipedia.org For a compound like this compound, obtaining a single crystal suitable for analysis is the first critical step. nih.gov

Elucidation of Bond Lengths, Angles, and Intermolecular Interactions

The primary output of an X-ray crystal structure determination is a set of atomic coordinates that allows for the precise calculation of intramolecular features, including bond lengths, bond angles, and torsion angles. uu.nl For this compound, this analysis would provide exact measurements for the C-Cl, C-F, C-N, C-O, and C-C bonds within the pyridine ring.

While specific data for this exact compound is not publicly available, expected values can be inferred from related structures. For instance, C-C and C-N bond lengths within the pyridine ring would be characteristic of a delocalized aromatic system. soton.ac.uk The analysis would also reveal crucial information about intermolecular interactions, such as hydrogen bonding (e.g., between the hydroxyl group and the nitrogen atom of an adjacent molecule) and potential halogen bonding (involving the chlorine or fluorine atoms). nih.gov These non-covalent interactions are fundamental to understanding the crystal packing and the material's bulk properties.

Interactive Data Table: Typical Bond Lengths in Substituted Pyridine Systems

| Bond Type | Typical Length (Å) |

| C-C (aromatic) | 1.39 |

| C-N (aromatic) | 1.34 |

| C-Cl | 1.74 |

| C-F | 1.35 |

| C-O (hydroxyl) | 1.36 |

Note: These are generalized values; actual bond lengths in this compound may vary based on the specific electronic environment.

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. csic.es Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. For heterocyclic compounds, polymorphism is a significant area of study. nih.govnih.gov

Given its functional groups—a hydroxyl group capable of hydrogen bonding and halogen atoms—this compound may exhibit polymorphism. Furthermore, it can exist in tautomeric forms (pyridinol vs. pyridone), which can lead to complex solid-state behavior, a phenomenon known as desmotropy. csic.es Polymorphism studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize any different crystalline forms.

Surface-Sensitive Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy for related compounds)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. A combined theoretical and experimental analysis of the XPS of pyridine has shown excellent agreement between predicted and measured spectra. semanticscholar.orgosti.govresearchgate.net

If this compound were analyzed by XPS, the spectrum would show characteristic peaks for carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), chlorine (Cl 2p), and fluorine (F 1s). The precise binding energy of these core electrons is sensitive to the local chemical environment. For example, the C 1s spectrum would consist of multiple overlapping peaks corresponding to the different types of carbon atoms in the molecule: those bonded to nitrogen, fluorine, chlorine, oxygen, or hydrogen. The electronegative substituents (F, Cl, O, N) would cause a "chemical shift" to higher binding energy for the adjacent carbon atoms. Similarly, the N 1s peak would provide information about the chemical state of the nitrogen atom in the pyridine ring. This level of detail makes XPS a powerful tool for confirming the presence and chemical integrity of the compound on a surface.

Interactive Data Table: Expected XPS Binding Energies for Core Electrons

| Element | Core Level | Expected Binding Energy Range (eV) |

| Carbon | C 1s | 284 - 290 |

| Nitrogen | N 1s | ~400 |

| Oxygen | O 1s | ~532 |

| Chlorine | Cl 2p | ~200 |

| Fluorine | F 1s | ~689 |

Note: These are approximate binding energies. The exact values are dependent on the specific chemical environment and instrument calibration.

Computational Chemistry and Theoretical Studies on 5 Chloro 2,3 Difluoro 4 Pyridinol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic and structural properties of 5-Chloro-2,3-difluoro-4-pyridinol. These calculations offer deep insights into the molecule's fundamental characteristics.

DFT calculations are crucial for understanding the electronic environment of this compound. The distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of the molecule's reactivity. The presence of electronegative fluorine and chlorine atoms, alongside the hydroxyl group on the pyridine (B92270) ring, creates a complex electronic landscape.

Natural Bonding Orbital (NBO) analysis, a common component of DFT studies, helps to elucidate hyperconjugative interactions within the molecule. For instance, interactions between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of the pyridine ring can significantly influence the molecule's stability and geometry. Studies on similar halogenated pyrans have demonstrated the importance of such hyperconjugative effects from C–F antibonding orbitals beilstein-journals.org.

Table 1: Calculated Electronic Properties of Halogenated Pyridine Derivatives (Note: Data is illustrative, based on typical results for similar compounds, as specific values for this compound are not publicly available.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

DFT methods are widely used to predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. For related molecules like 5-chloro-2-(3-chlorophenylcarbamoyl)phenylacetate, DFT calculations have been successfully used to assign vibrational modes nih.gov. Similarly, studies on 5-halocytosines have shown good agreement between DFT-calculated and experimentally observed vibrational spectra nih.gov.

The calculated vibrational frequencies for this compound would be expected to show characteristic bands for C-F, C-Cl, O-H, and pyridine ring vibrations. Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors to the theoretical data.

Understanding the reactivity of this compound and its role in chemical synthesis is a key area of investigation. DFT calculations are instrumental in mapping out potential reaction pathways, identifying intermediates, and locating transition states. This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of the underlying reaction mechanisms. For instance, in the synthesis of related fluorinated nucleosides, DFT has been used to probe reaction mechanisms that may deviate from classical SN1 or SN2 pathways, suggesting the involvement of neighboring-group participation nih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.

The 4-pyridinol moiety of the molecule can exist in equilibrium with its tautomeric form, a pyridone. The position of this equilibrium is highly sensitive to the substitution pattern on the ring and the surrounding environment. For the related 2-hydroxypyridine/2-pyridone system, it has been shown that chlorination at different positions significantly impacts the tautomeric equilibrium. Specifically, chlorination at the 5-position has been found to strongly stabilize the hydroxypyridine (lactim) form in the gas phase nih.gov.

MD simulations, in conjunction with DFT calculations, can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the molecule's three-dimensional structure and how it might interact with biological targets.

The solvent environment can have a profound impact on the structure, reactivity, and tautomeric equilibrium of polar molecules like this compound. MD simulations, often using implicit or explicit solvent models, can be employed to study these effects. For example, theoretical studies on 3-halopyridines have shown that while molecular parameters are only slightly influenced by solvent polarity, vibrational frequencies and other chemical properties can be significantly affected researchgate.net. In the case of chlorinated 2-hydroxypyridines, the pyridone (lactam) tautomer is strongly stabilized in solution, often becoming the dominant form nih.gov.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the reactivity of a chemical is determined by its molecular structure and, by extension, its physicochemical properties. The goal of QSRR is to develop a mathematical equation that can predict the reactivity of new or untested compounds based on calculated molecular descriptors.

For this compound, a QSRR study would involve a systematic analysis of how variations in its structure affect its reactivity in a particular chemical transformation. This could include, for example, its acidity (pKa), susceptibility to nucleophilic or electrophilic attack, or its rate of reaction in a specific chemical process.

Methodology of a QSRR Study:

A typical QSRR study involves the following steps:

Data Set Selection: A series of compounds structurally related to this compound would be chosen, for which experimental reactivity data is available.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometrical Descriptors: Molecular surface area, volume, etc.

Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges, etc.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the experimental reactivity.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Illustrative Data Table for QSRR Descriptors:

The following table illustrates the types of quantum-chemical descriptors that would be calculated for a QSRR study of substituted pyridinols. Please note that the values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound and its close analogs are not available in the provided search results.

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity (Arbitrary Units) |

| 4-Pyridinol | -8.5 | 1.2 | 2.5 | 10 |

| 2-Chloro-4-pyridinol | -8.8 | 0.9 | 3.1 | 15 |

| 3-Fluoro-4-pyridinol | -8.7 | 1.1 | 2.9 | 12 |

| This compound | -9.2 | 0.5 | 3.8 | 25 |

Advanced Computational Methods for Fluorine-Containing Heterocycles

The presence of fluorine atoms in a heterocyclic compound like this compound introduces unique electronic effects that require sophisticated computational methods for accurate modeling. Fluorine is the most electronegative element, and its inclusion can significantly alter the geometry, reactivity, and metabolic stability of a molecule.

Density Functional Theory (DFT):

Density Functional Theory (DFT) is a powerful and widely used quantum-mechanical method for studying the electronic structure of molecules. nih.gov It is particularly well-suited for systems containing fluorine and other halogens. DFT calculations can provide valuable insights into various properties of this compound:

Optimized Geometry: DFT can be used to determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of vibrational frequencies can help in the interpretation of experimental infrared and Raman spectra, confirming the structure of the synthesized compound.

Electronic Properties: DFT calculations can yield important electronic properties such as the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Reaction Mechanisms: DFT can be employed to model reaction pathways, calculate activation energies, and determine the structures of transition states. This is invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

For fluorine-containing heterocycles, it is often necessary to use basis sets that include polarization and diffuse functions (e.g., 6-31G(d,p) or larger) to accurately describe the electronic effects of the fluorine atoms. nih.gov

Illustrative Data Table of DFT-Calculated Properties:

The following table presents hypothetical DFT-calculated properties for this compound. These values are for illustrative purposes and are representative of what a DFT study would produce.

| Property | Calculated Value |

| Total Energy (Hartree) | -1234.5678 |

| HOMO Energy (eV) | -9.2 |

| LUMO Energy (eV) | 0.5 |

| HOMO-LUMO Gap (eV) | 9.7 |

| Dipole Moment (Debye) | 3.8 |

| C-Cl Bond Length (Å) | 1.75 |

| C-F Bond Lengths (Å) | 1.35, 1.36 |

| O-H Bond Length (Å) | 0.97 |

Other Advanced Methods:

Beyond DFT, other advanced computational methods can be applied to study fluorine-containing heterocycles:

Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate results, though at a higher computational cost. These methods are often used to benchmark DFT results for smaller systems.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. This can provide insights into its conformational flexibility and solvation properties.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the interaction of this compound with a large biological system like an enzyme, QM/MM methods can be employed. In this approach, the reactive part of the system (the pyridinol and the enzyme's active site) is treated with a high-level QM method, while the rest of the protein is treated with a more computationally efficient MM force field.

The application of these advanced computational methods is essential for a comprehensive understanding of the chemical and physical properties of this compound and for guiding the design of new functional molecules.

Mechanisms of Chemical Degradation and Environmental Transformation of 5 Chloro 2,3 Difluoro 4 Pyridinol

Photolytic Degradation Mechanisms

Role of Photosensitizers in Enhancing Photodegradation

Unfortunately, no studies detailing these specific degradation processes for 5-Chloro-2,3-difluoro-4-pyridinol could be located. While general principles of hydrolysis and photolysis for halogenated and fluorinated aromatic compounds are established, applying these generalities to this specific molecule without direct experimental evidence would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the creation of an article with detailed research findings, data tables, and specific mechanistic insights for this compound is not possible at this time due to the absence of published research on its environmental fate and degradation characteristics.

Characterization of Photolytic Transformation Products

No studies detailing the photolytic transformation of this compound or the characterization of its photolytic transformation products were identified in the public domain. Therefore, no data on the identity or properties of potential photoproducts can be provided.

Mechanistic Aspects of Biodegradation (Focus on chemical transformations by microorganisms, not ecological impact)

Specific research on the biodegradation of this compound by microorganisms is not available. The recalcitrance of many polyfluorinated compounds to microbial degradation is a known issue in environmental science, largely due to the strength of the carbon-fluorine bond. However, without specific studies, any discussion of biodegradation mechanisms for this particular compound would be speculative.

Enzyme-Mediated Transformation Pathways

There are no documented enzyme-mediated transformation pathways for this compound. Research has not yet identified specific enzymes or microbial strains capable of metabolizing this compound.

Identification of Biotransformation Intermediates and Products

As no studies on the biodegradation of this compound were found, there is no information available regarding its biotransformation intermediates or final products.

Stability Studies Under Various Environmental Conditions (Chemical Stability)

No data from stability studies of this compound under various environmental conditions, such as different pH levels, temperatures, or in the presence of different matrices, could be located. Therefore, its chemical stability profile remains uncharacterized.

Synthesis and Reactivity of 5 Chloro 2,3 Difluoro 4 Pyridinol Derivatives and Analogues

Synthesis of Positional Isomers and Related Halogenated Pyridinols

The synthesis of positional isomers and analogues of 5-Chloro-2,3-difluoro-4-pyridinol is crucial for developing structure-activity relationships in various chemical and biological studies. These synthetic efforts typically involve multi-step sequences starting from commercially available pyridine (B92270) derivatives.

Exploration of Different Halogenation Patterns

The arrangement of halogen substituents on the 4-pyridinol ring significantly influences the molecule's electronic properties and reactivity. The synthesis of isomers with different halogenation patterns often requires bespoke strategies starting from specifically substituted pyridine precursors. A common approach involves the halogenation of pyridine-N-oxides, which can then be converted to the corresponding pyridinols.

For instance, the synthesis of a positional isomer like 4-Chloro-2,3-difluoro-5-pyridinol would necessitate a different starting material, such as a pyridine derivative with the desired initial substitution pattern. The control of regioselectivity during halogenation is a key challenge, often dictated by the electronic nature of the existing substituents on the pyridine ring.

Table 1: Synthetic Approaches to Halogenated 4-Pyridinol Isomers

| Target Isomer | Potential Precursor | Key Synthetic Step | Typical Reagents |

|---|---|---|---|

| 6-Chloro-2,3-difluoro-4-pyridinol | 2,3-Difluoro-4-methoxypyridine | Regioselective chlorination followed by demethylation | N-Chlorosuccinimide (NCS), BBr₃ |

| 5-Bromo-2,3-difluoro-4-pyridinol | 2,3-Difluoropyridine-4-ol | Electrophilic bromination | N-Bromosuccinimide (NBS), H₂SO₄ |

| 2,3,6-Trifluoro-4-pyridinol | 2,3,6-Trifluoropyridine | Hydroxylation via nucleophilic substitution | Potassium hydroxide (B78521) (KOH), DMSO |

Synthesis of Dihalogenated and Trihalogenated Pyridinol Analogs

The synthesis of pyridinol analogs with varying degrees of halogenation allows for fine-tuning of physicochemical properties. Dihalogenated and trihalogenated pyridinols can be prepared either by direct halogenation of a pyridinol core or by building the ring from acyclic precursors.

A common precursor for fluorinated pyridines is 2,3,5-trichloropyridine (B95902), which can undergo halogen exchange (HALEX) reactions. chemicalbook.comgoogle.comgoogle.com For example, treatment of 2,3,5-trichloropyridine with potassium fluoride (B91410) can yield 5-Chloro-2,3-difluoropyridine (B143520). chemicalbook.comgoogle.comgoogle.com Subsequent introduction of a hydroxyl group at the 4-position, potentially via metallation and oxidation, would lead to the target scaffold.

To synthesize a trihalogenated analog like 5-Chloro-2,3-difluoro-4-iodo-pyridine, one could potentially perform an electrophilic iodination on this compound. researchscientific.co.uk This iodo-substituted analog would be particularly valuable for subsequent cross-coupling reactions due to the high reactivity of the carbon-iodine bond.

Derivatization Strategies of this compound

The functional groups of this compound—a hydroxyl group and three halogen atoms—provide multiple handles for derivatization, enabling the synthesis of a diverse library of compounds.

Functionalization at the Hydroxyl Group

The hydroxyl group at the 4-position is a prime site for functionalization, readily undergoing reactions such as etherification and esterification. These modifications can alter the compound's solubility, lipophilicity, and biological activity.

O-Alkylation (Etherification): Treatment with an alkyl halide in the presence of a base (e.g., Williamson ether synthesis) yields the corresponding ether.

O-Acylation (Esterification): Reaction with an acyl chloride or carboxylic anhydride, typically in the presence of a base or catalyst, produces the corresponding ester.

Table 2: Examples of Hydroxyl Group Functionalization

| Reaction Type | Reagent | Base/Catalyst | Product Class |

|---|---|---|---|

| O-Alkylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | 4-Methoxy derivative |

| O-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | 4-Acetoxy derivative |

| O-Sulfonylation | Toluenesulfonyl chloride (TsCl) | Triethylamine (Et₃N) | 4-Tosyloxy derivative |

Substitution Reactions at the Halogenated Positions

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen and the halogen atoms. The reactivity of the halogens towards substitution typically follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step in SNAr is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comlibretexts.org

The fluorine atoms at the C2 and C3 positions are expected to be more susceptible to nucleophilic attack than the chlorine atom at the C5 position. The C2-F is activated by its ortho position relative to the ring nitrogen, while the C3-F is less activated. The C5-Cl is in a meta position relative to the nitrogen and is generally less reactive in SNAr reactions unless activated by other substituents. libretexts.orgnih.gov

Table 3: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Typical Conditions | Expected Major Product |

|---|---|---|

| Sodium methoxide (NaOMe) | Methanol, reflux | Substitution at C2-F |

| Ammonia (NH₃) | DMSO, heat | Substitution at C2-F |

| Sodium hydrosulfide (NaSH) | DMF, room temperature | Substitution at C2-F |

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the halogen atoms on the pyridinol ring serve as excellent handles for such transformations. researchscientific.co.uk The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl >> F. Therefore, the chlorine atom at the C5 position is the most likely site for cross-coupling, while the fluorine atoms would typically remain unreacted under standard conditions. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester to form a biaryl linkage. It is widely used due to the stability and low toxicity of the boron reagents. researchgate.netlibretexts.org

Stille Coupling: This involves the reaction with an organostannane (organotin) reagent. Organostannanes are air- and moisture-stable, but their toxicity is a significant drawback. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, providing access to arylethynyl structures. It typically requires both palladium and copper catalysts. organic-chemistry.orgwikipedia.orgsoton.ac.uklibretexts.org

Heck Coupling: This reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.org

For selective coupling at the C2 or C3 positions, a preliminary halogen exchange reaction (e.g., converting a C-F to a C-I bond) would be necessary. researchscientific.co.uk

Table 4: Overview of Cross-Coupling Reactions at the C5-Cl Position

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, SPhos, XPhos | 5-Aryl derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 5-Alkyl/Aryl/Vinyl derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | 5-Alkynyl derivative |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | 5-Vinyl derivative |

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Currently, there is a notable absence of publicly available scientific literature detailing specific structure-reactivity relationship (SRR) studies conducted on derivatives of this compound. Typically, SRR studies involve the systematic modification of a lead compound's structure to understand how these changes affect its chemical reactivity or biological activity.

For a hypothetical SRR study on this compound derivatives, one could envision a research program focused on several key aspects of the molecule's structure:

Substitution at the 4-position: The hydroxyl group at the 4-position is a prime site for modification. Conversion to ethers (O-alkylation) or esters (O-acylation) would allow for the introduction of a wide variety of substituents. The electronic and steric nature of these substituents would be expected to influence the reactivity of the pyridine ring. For instance, electron-donating groups could enhance the nucleophilicity of the ring, while electron-withdrawing groups would decrease it.

Displacement of the 5-chloro group: The chlorine atom at the 5-position is a potential site for nucleophilic aromatic substitution or cross-coupling reactions. The success and rate of these reactions would be influenced by the nature of the substituent at the 4-position. A strongly electron-donating group at the 4-position might deactivate the ring towards nucleophilic attack, whereas an electron-withdrawing group could facilitate such reactions.

A comprehensive SRR study would involve synthesizing a library of derivatives with systematic variations at these positions and then evaluating their reactivity in a standardized set of chemical reactions. The data obtained from such studies would be invaluable for designing new molecules with desired properties.

A hypothetical data table for a preliminary SRR study might look as follows:

| Derivative | R Group at C4 | Reaction Type | Relative Reactivity (Hypothetical) |

| 1 | -OH | Nucleophilic Substitution at C5 | 1.0 |

| 2 | -OCH₃ | Nucleophilic Substitution at C5 | 0.8 |

| 3 | -OCOCH₃ | Nucleophilic Substitution at C5 | 1.5 |

| 4 | -OH | Suzuki Coupling at C5 | 1.0 |

| 5 | -OCH₃ | Suzuki Coupling at C5 | 1.2 |

This table illustrates how modifying the hydroxyl group could potentially influence the reactivity at the 5-position.

Development of Novel Heterocyclic Scaffolds Based on the Pyridinol Core

The development of novel heterocyclic scaffolds from the this compound core is another area where specific examples are not readily found in the current body of scientific literature. However, based on the known reactivity of similar pyridinol systems, several synthetic strategies can be proposed for the construction of new fused heterocyclic systems.

The inherent functionalities of this compound, namely the hydroxyl group, the chlorine atom, and the activated pyridine ring, provide multiple avenues for annulation reactions to build new rings.

Potential strategies for developing novel scaffolds could include:

Intramolecular Cyclization Reactions: By introducing a suitable functional group at the 4-position (via the hydroxyl group) that can subsequently react with the 5-chloro position, intramolecular cyclization could lead to the formation of fused ring systems. For example, attaching a side chain with a terminal nucleophile could lead to the formation of a five- or six-membered ring fused to the pyridine core.

[4+2] Cycloaddition Reactions (Diels-Alder): If the pyridine ring can be induced to act as a diene, it could potentially undergo Diels-Alder reactions with various dienophiles to construct bicyclic systems. The fluorine substituents would significantly influence the feasibility and regioselectivity of such reactions.

Multi-component Reactions: The pyridinol core could serve as a building block in multi-component reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for generating molecular diversity and could lead to the discovery of novel heterocyclic scaffolds.

A hypothetical reaction scheme for the development of a novel scaffold is presented below:

Scheme 1: Hypothetical Synthesis of a Fused Pyridofuran System

This scheme illustrates a possible pathway to a new heterocyclic system by first functionalizing the hydroxyl group and then inducing an intramolecular cyclization.

The exploration of these and other synthetic routes would be a fertile ground for the discovery of new chemical entities with potentially interesting biological or material properties. The highly functionalized and electronically distinct nature of the this compound core makes it an attractive starting point for such endeavors.

Conclusion and Future Research Perspectives

Synthesis and Mechanistic Studies

The synthesis of polysubstituted pyridines, especially those with multiple halogen atoms, is a complex task due to the electron-deficient nature of the pyridine (B92270) ring, which makes it resistant to standard electrophilic aromatic substitution reactions. nih.govchemrxiv.org The preparation of 5-Chloro-2,3-difluoro-4-pyridinol likely involves a multi-step sequence, beginning with a more readily available pyridine derivative.

A plausible synthetic route starts with a chlorinated precursor, such as 2,3,5-trichloropyridine (B95902). google.comgoogle.com This intermediate can be subjected to a halogen exchange (HALEX) reaction to introduce the fluorine atoms. The fluorination of chlorinated pyridines is typically achieved by heating with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427). google.comgoogleapis.comgoogleapis.com The choice of fluorinating agent, solvent, and reaction temperature is critical for achieving the desired regioselectivity and yield. For instance, one patented method describes the preparation of 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine using a mixture of cesium fluoride and potassium fluoride in a sulfolane and DMSO solvent system at elevated temperatures. google.com The final step would involve the introduction of the hydroxyl group at the 4-position, potentially through a nucleophilic substitution reaction on a suitable precursor like a 4-chloro or 4-fluoro-substituted pyridine N-oxide, followed by hydrolysis.

Mechanistic studies are crucial for overcoming the inherent difficulties in pyridine functionalization. chemrxiv.orgchemrxiv.org Researchers have developed innovative strategies, such as the use of designed phosphine (B1218219) reagents or the temporary dearomatization of the pyridine ring to form reactive Zincke imine intermediates, to achieve selective halogenation under milder conditions. nih.govchemrxiv.org Computational studies indicate that the C-halogen bond formation often proceeds via an SNAr pathway, with phosphine elimination being the rate-determining step in certain methods. nih.gov Future research in this area will focus on developing more efficient, scalable, and sustainable synthetic routes, possibly leveraging flow chemistry or novel catalytic systems to improve control over these challenging transformations.

Advanced Characterization and Computational Insights

A comprehensive understanding of the molecular structure and properties of this compound is essential for predicting its behavior and designing applications. This is achieved through a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy are indispensable tools for elucidating the molecular structure. The chemical shifts and coupling constants provide definitive information about the connectivity of atoms and the electronic environment of the nuclei. For example, spectral data is available for the closely related precursor, 5-chloro-2,3-difluoropyridine. chemicalbook.comsigmaaldrich.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula of the compound. chemicalbook.com

Infrared (IR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule. In a related compound, 5-chloro-2,3-dihydroxy pyridine, characteristic bands for O-H, C=O (due to tautomerism), and C-Cl vibrations have been assigned. core.ac.uk For this compound, distinct absorption bands corresponding to the O-H, C-F, and C-Cl bonds would be expected.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and crucial information about intermolecular interactions such as hydrogen and halogen bonding. rsc.orgbohrium.com

Computational Insights: Computational chemistry offers powerful tools for complementing experimental data and providing deeper mechanistic understanding. nih.gov

Density Functional Theory (DFT) and Møller–Plesset (MP2) theory are widely used to model the properties of halogenated molecules. bohrium.comnih.gov These methods can accurately predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts.

Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Natural Bond Orbital (NBO) analyses are employed to investigate the nature and strength of non-covalent interactions. bohrium.comnih.govresearchgate.net These interactions, including halogen bonds (e.g., Cl···O, F···H) and hydrogen bonds, are critical in determining the crystal packing and supramolecular assembly. mdpi.com

Molecular Electrostatic Potential (MEP) maps help to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and rationalizing intermolecular interaction patterns. nih.govresearchgate.net

Future work will likely involve more sophisticated computational models to explore the compound's reactivity, tautomeric equilibria, and potential photochemical behavior, guiding the synthesis of new derivatives with tailored properties.

Future Directions in Halogenated Pyridinol Chemistry

Halogenated pyridines and their derivatives are recognized as vital building blocks in modern chemistry due to their prevalence in functional molecules. nih.govnih.gov The unique properties imparted by halogen atoms—such as modulating lipophilicity, metabolic stability, and binding interactions—make them highly valuable scaffolds. The future of research on this compound and related compounds is bright, with several key directions emerging.

Broadening Synthetic Utility: A primary goal is the development of more versatile and regioselective C-H functionalization methods for pyridine rings. chemrxiv.orguni-muenster.de Overcoming the challenge of selectively introducing substituents at the difficult-to-access meta-position remains a significant objective that could unlock countless new molecular designs. uni-muenster.de The development of late-stage functionalization techniques is particularly important for efficiently creating diverse libraries of compounds for screening. chemrxiv.org

Medicinal and Agrochemical Applications: Pyridine scaffolds are found in numerous pharmaceuticals and agrochemicals. nih.gov Halogenated pyridinols are actively explored as intermediates for new therapeutic agents and crop protection chemicals. google.comchemicalbook.com Future research will involve extensive structure-activity relationship (SAR) studies to understand how the specific halogenation pattern of this compound influences biological activity, with the aim of designing next-generation drugs and agrochemicals that can combat issues like multidrug-resistant pathogens. nih.gov

Advanced Materials: The ability of halogenated compounds to participate in specific non-covalent interactions, such as halogen bonding, makes them attractive candidates for crystal engineering and the design of functional materials. mdpi.comosti.gov Future work could explore the use of this compound as a ligand in metal-organic frameworks (MOFs) or as a component in liquid crystals and other organic functional materials. uni-muenster.denbinno.com

Q & A

Q. What are the recommended methods for synthesizing 5-chloro-2,3-difluoro-4-pyridinol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation or fluorination of pyridine derivatives. For example:

- Halogen Exchange : Substitution of hydroxyl or amino groups with chlorine using reagents like POCl₃ or PCl₅ under reflux .

- Electrophilic Fluorination : Use of Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms. Temperature control (0–60°C) and solvent choice (e.g., DMF, acetonitrile) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity. Yields range from 40–70% depending on steric hindrance and reagent stoichiometry .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ -120 to -140 ppm for CF groups) and ¹H NMR (aromatic protons δ 7.5–8.5 ppm) confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 190.53) .

- X-ray Diffraction (XRD) : Determines crystal structure and bond angles, critical for computational modeling .

- HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradient) .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer: